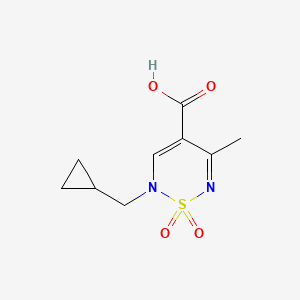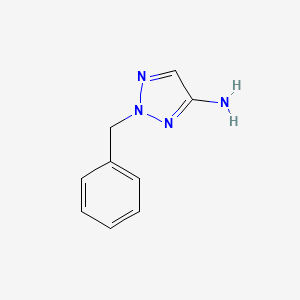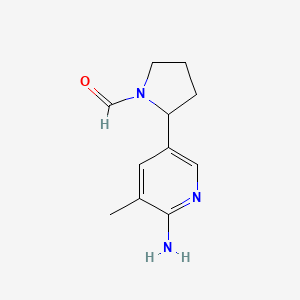![molecular formula C6H12N2O2S B15230614 3-Methanesulfonyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B15230614.png)
3-Methanesulfonyl-3,6-diazabicyclo[3.1.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methanesulfonyl-3,6-diazabicyclo[3.1.1]heptane is a bicyclic compound with the molecular formula C₆H₁₂N₂O₂S and a molecular weight of 176.24 g/mol . This compound is characterized by its unique bicyclic structure, which includes a diazabicycloheptane core substituted with a methanesulfonyl group. It is primarily used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonyl-3,6-diazabicyclo[311]heptane typically involves multiple steps starting from readily available starting materialsThe reaction conditions often include the use of protecting groups, such as benzyl or tert-butoxycarbonyl (Boc), and reagents like methanesulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production methods for 3-methanesulfonyl-3,6-diazabicyclo[3.1.1]heptane are designed to be efficient and scalable. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfonyl-3,6-diazabicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
3-Methanesulfonyl-3,6-diazabicyclo[3.1.1]heptane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-3,6-diazabicyclo[3.1.1]heptane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diazabicyclo[3.1.1]heptane
- 3-Methyl-3,6-diazabicyclo[3.1.1]heptane
- 3,8-Diazabicyclo[3.2.1]octane
Uniqueness
3-Methanesulfonyl-3,6-diazabicyclo[3.1.1]heptane is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s solubility and stability, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C6H12N2O2S |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
3-methylsulfonyl-3,6-diazabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C6H12N2O2S/c1-11(9,10)8-3-5-2-6(4-8)7-5/h5-7H,2-4H2,1H3 |
InChI Key |
QAFBPMAJFLRCJG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CC2CC(C1)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


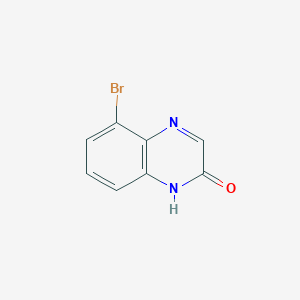
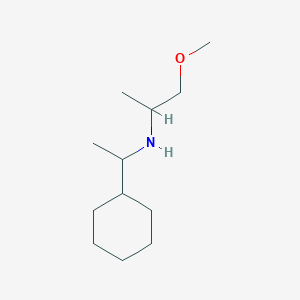
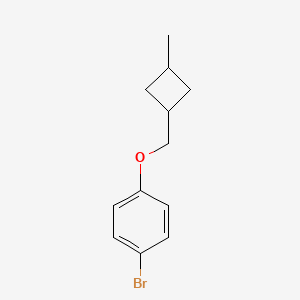
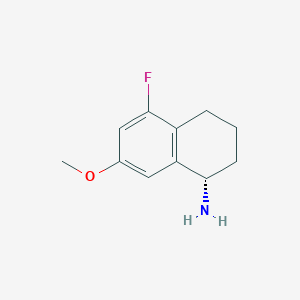
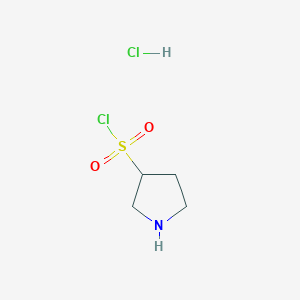
![3-Bromo-5-methoxy-1-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B15230571.png)

![N-((4-((2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)-[1,1'-biphenyl]-2-yl)sulfonyl)benzamide](/img/structure/B15230592.png)

![1-Iodo-3-methylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B15230600.png)
